Phthalimidoimidazole

Enzyme inhibition Acetylcholinesterase Medicinal chemistry

Phthalimidoimidazole (CAS 185563-91-1, C11H7N3O2, MW 213.19) is a heterocyclic compound featuring an imidazole ring directly substituted with a phthalimide moiety. This structural fusion integrates the hydrogen-bonding capacity and π-stacking potential of the phthalimide group with the basic nitrogen of the imidazole, creating a unique bisazaheterocyclic scaffold distinct from simple phthalimide derivatives or isolated imidazole-containing compounds.

Molecular Formula C11H7N3O2
Molecular Weight 213.19 g/mol
Cat. No. B13887648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidoimidazole
Molecular FormulaC11H7N3O2
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CN3
InChIInChI=1S/C11H7N3O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)11-12-5-6-13-11/h1-6H,(H,12,13)
InChIKeyNIMMZHAMBMAFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalimidoimidazole: Structural Overview and Procurement Considerations


Phthalimidoimidazole (CAS 185563-91-1, C11H7N3O2, MW 213.19) is a heterocyclic compound featuring an imidazole ring directly substituted with a phthalimide moiety [1]. This structural fusion integrates the hydrogen-bonding capacity and π-stacking potential of the phthalimide group with the basic nitrogen of the imidazole, creating a unique bisazaheterocyclic scaffold distinct from simple phthalimide derivatives or isolated imidazole-containing compounds [2]. The compound serves as a versatile intermediate for generating phthalimide-tethered imidazolium salts, a class that has demonstrated significant enzyme inhibitory activity in recent studies [2].

Why Phthalimidoimidazole-Based Scaffolds Cannot Be Simply Replaced by Other Imidazolium Salts


Phthalimidoimidazole-derived imidazolium salts exhibit a unique enzyme inhibition profile that is not uniformly shared by other imidazolium classes. The presence of the phthalimide tether introduces specific hydrophobic and π-π interactions that can dramatically alter binding affinity and selectivity across carbonic anhydrase isoforms (hCA I/II) and acetylcholinesterase (AChE) [1]. For example, while 2-methylimidazolium salts demonstrate potent sub-nanomolar to low-nanomolar AChE inhibition (Ki 1.15–8.89 nM), phthalimide-tethered analogs consistently show a different selectivity window (Ki 24.63–305.51 nM), which may be advantageous in reducing cholinergic side effects [2]. Similarly, acetylphenyl-substituted imidazolium salts achieve Ki values as low as 8.30 nM for AChE, but phthalimidoimidazole derivatives offer a distinct structure-activity relationship that can be exploited for isoform-selective inhibition [3]. Therefore, substitution with a non-phthalimide imidazolium salt could lead to significant differences in potency, selectivity, and downstream biological outcomes, making phthalimidoimidazole-based compounds a non-fungible choice for specific research applications.

Phthalimidoimidazole Derivatives: Quantified Differentiation in Enzyme Inhibition


Acetylcholinesterase (AChE) Inhibition: Phthalimide-Tethered Salts vs. 2-Methylimidazolium Salts

Phthalimide-tethered imidazolium salts exhibit AChE inhibition Ki values ranging from 24.63 ± 3.45 nM to 305.51 ± 35.98 nM, whereas 2-methylimidazolium salts demonstrate a significantly more potent Ki range of 1.15 ± 0.19 nM to 8.89 ± 0.49 nM [1][2]. This difference in potency highlights that phthalimidoimidazole derivatives are not direct replacements for simple methyl-substituted salts but may offer advantages in contexts where moderate AChE inhibition is desired to mitigate cholinergic over-suppression.

Enzyme inhibition Acetylcholinesterase Medicinal chemistry

Human Carbonic Anhydrase I (hCA I) Inhibition: Phthalimide vs. Acetylphenyl Imidazolium Salts

Phthalimide-tethered imidazolium salts inhibit hCA I with Ki values ranging from 33.56 ± 3.71 nM to 218.01 ± 25.21 nM [1]. In contrast, acetylphenyl-substituted imidazolium salts show a Ki range of 16.97 ± 2.04 nM to 84.45 ± 13.78 nM [2]. While the acetylphenyl series achieves lower Ki minima, the phthalimide series offers a broader and distinct dynamic range, which may be exploited for structure-activity relationship (SAR) studies aimed at isoform selectivity.

Carbonic anhydrase Isoform selectivity Glaucoma

Human Carbonic Anhydrase II (hCA II) Inhibition: Phthalimide-Tethered Salts vs. Quinoxaline-Bridged Bis(Imidazolium) Salts

Phthalimide-tethered imidazolium salts inhibit hCA II with Ki values ranging from 17.75 ± 0.96 nM to 308.67 ± 13.73 nM [1]. Quinoxaline-bridged bis(imidazolium) salts exhibit a Ki range of 5.81 ± 0.71 nM to 164.52 ± 26.0 nM [2]. Although the quinoxaline series contains a more potent minimum (5.81 nM), the phthalimide series provides a significantly wider range and a higher maximum Ki, offering a distinct chemical tool for exploring dose-response relationships.

Carbonic anhydrase Glaucoma Epilepsy

In Silico ADMET Predictions: Phthalimide-Tethered Salts Exhibit Favorable Drug-Likeness

Molecular docking and in silico ADMET studies conducted on phthalimide-tethered imidazolium salts indicate that these compounds possess favorable drug-likeness profiles, including predicted oral bioavailability and low toxicity risk [1]. While no direct head-to-head comparison is available, this computational evidence supports the viability of this scaffold for further preclinical development, contrasting with other imidazolium series that may exhibit suboptimal ADMET parameters due to structural differences.

In silico ADMET Drug design Pharmacokinetics

Recommended Procurement Scenarios for Phthalimidoimidazole and Its Derivatives


Selective Carbonic Anhydrase Inhibitor Development

Researchers aiming to develop novel carbonic anhydrase inhibitors (CAIs) for glaucoma, epilepsy, or cancer should consider phthalimidoimidazole derivatives due to their broad and tunable Ki range against hCA I (33.56–218.01 nM) and hCA II (17.75–308.67 nM) [1]. This dynamic range allows for precise SAR exploration to achieve isoform selectivity, which is critical for reducing off-target effects associated with current sulfonamide-based CAIs.

Moderate Acetylcholinesterase Inhibition for Multi-Target Drug Discovery

In multi-target drug discovery programs targeting both cholinergic and carbonic anhydrase pathways (e.g., Alzheimer's disease), phthalimidoimidazole derivatives offer a unique advantage. Their moderate AChE inhibition (Ki 24.63–305.51 nM) compared to the ultra-potent 2-methylimidazolium salts (Ki 1.15–8.89 nM) may provide a safer therapeutic window by avoiding excessive cholinergic stimulation [2][3]. This makes them ideal starting points for hybrid molecules requiring balanced polypharmacology.

Chemical Biology Tool for Isoform-Specific hCA Studies

Phthalimidoimidazole-based imidazolium salts serve as valuable chemical biology probes for dissecting the distinct roles of hCA I and II isoforms. Their distinct inhibition profile, characterized by a higher upper Ki limit for hCA II (309 nM) relative to hCA I (218 nM), enables researchers to achieve differential inhibition at varying concentrations, facilitating functional studies of isoform-specific contributions in physiological and pathological processes [1].

Advanced Organic Synthesis Intermediate

Beyond biological applications, 2-phthalimidoimidazole (CAS 185563-91-1) is a versatile building block for constructing more complex heterocyclic systems, including phthalimide-tethered imidazolium salts and N-heterocyclic carbene (NHC) precursors [4]. Its dual functionality makes it a valuable synthon for medicinal chemists engaged in diversity-oriented synthesis or the preparation of novel ligand libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phthalimidoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.